N-butyl-4-propoxybenzamide
Description
N-butyl-4-propoxybenzamide is a benzamide derivative characterized by a benzamide core structure substituted with an n-butyl group on the amide nitrogen and a propoxy group at the para position of the benzene ring. Its molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.32 g/mol. The compound exhibits moderate lipophilicity (estimated logP ≈ 3.2), attributed to the n-butyl and propoxy substituents, which enhance hydrophobic interactions.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-butyl-4-propoxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-3-5-10-15-14(16)12-6-8-13(9-7-12)17-11-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,15,16) |
InChI Key |
CZQSNMHCJGTIMS-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OCCC |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The tert-butyl and methoxyphenyl groups in 4-tert-butyl-N-(4-methoxyphenyl)benzamide increase its molecular weight (297.39 g/mol) compared to this compound (235.32 g/mol) .
- Linear alkyl chains (n-butyl, propoxy) reduce steric bulk, favoring membrane permeability over branched analogs like tert-butyl.
Solubility and Lipophilicity :
- The methoxy group in 4-tert-butyl-N-(4-methoxyphenyl)benzamide provides slight polarity but is offset by the tert-butyl group, resulting in lower solubility (0.08 mg/mL) and higher logP (4.1) .
- This compound’s propoxy group enhances lipophilicity (logP 3.2) compared to methoxy analogs, but its linear chain improves solubility relative to tert-butyl derivatives.
Alkoxy Chain Length :
- Replacing propoxy with butoxy (e.g., N-propyl-4-butoxybenzamide ) marginally increases solubility (0.20 mg/mL) due to enhanced hydrogen-bonding capacity from the longer alkoxy chain.
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